![molecular formula C12H11ClN2OS B5536638 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

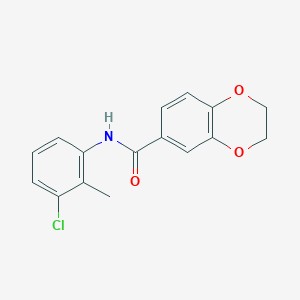

The synthesis of compounds similar to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" often involves condensation reactions facilitated by catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, offering a convenient and rapid method for producing these derivatives. These processes are crucial for preparing acetamide derivatives with potential pharmacological activities (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as IR, 1H NMR, and elemental analysis, with some structures confirmed through single-crystal X-ray diffraction. This structural analysis is essential for understanding the compound's chemical behavior and potential interactions (Yu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" can yield various derivatives with significant biological activities. The synthesis of novel derivatives is often aimed at exploring their potential as therapeutic agents, leveraging the chemical reactivity of the acetamide group (Wu et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and molecular geometry, are determined using techniques like X-ray crystallography. These properties influence the compound's solubility, stability, and overall reactivity, which are crucial for its application in various fields (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide" derivatives, such as reactivity with other chemical groups, pKa values, and potential for forming hydrogen bonds, are studied to predict their behavior in chemical reactions and biological environments. These analyses provide insights into the compound's potential applications and interactions (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

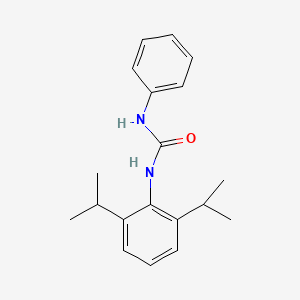

Anticancer Properties

Research on N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives has also extended into the field of oncology. Certain derivatives have been synthesized and evaluated for their anticancer activity, displaying promising results against various cancer cell lines. For instance, specific compounds have demonstrated high selectivity and potency against lung adenocarcinoma cells, suggesting a potential role in cancer therapy (Evren et al., 2019).

Antimicrobial Activity

The antimicrobial potential of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide derivatives has been explored, with some compounds exhibiting significant antibacterial activities against a range of pathogens. This suggests that these compounds could serve as leads for the development of new antibacterial agents (Rezki, 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also delved into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have been assessed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and for their interactions with biological targets such as Cyclooxygenase 1 (COX1), indicating their versatility in both chemical and biological applications (Mary et al., 2020).

Urease Inhibition

N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, synthesized via C-C coupling methodology, have shown significant urease inhibitory activity, surpassing standard inhibitors. These findings point to their potential utility in treating diseases associated with urease, such as gastrointestinal infections and urolithiasis (Gull et al., 2016).

Propriétés

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8(16)15-12-14-7-10(17-12)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGIZQCFEDSNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)